5-Methylaminomethyl-2-thiouridine 5-Methylaminomethyl-2-thiouridine Mnm5s2U is a hypermodified nucleoside.
Brand Name: Vulcanchem
CAS No.: 32860-54-1
VCID: VC0535892
InChI: InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)/t6-,7-,8-,10-/m1/s1
SMILES: CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Molecular Formula: C11H17N3O5S
Molecular Weight: 303.34 g/mol

5-Methylaminomethyl-2-thiouridine

CAS No.: 32860-54-1

Cat. No.: VC0535892

Molecular Formula: C11H17N3O5S

Molecular Weight: 303.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-Methylaminomethyl-2-thiouridine - 32860-54-1

Specification

CAS No. 32860-54-1
Molecular Formula C11H17N3O5S
Molecular Weight 303.34 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one
Standard InChI InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)/t6-,7-,8-,10-/m1/s1
Standard InChI Key HXVKEKIORVUWDR-FDDDBJFASA-N
Isomeric SMILES CNCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
SMILES CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Canonical SMILES CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Methylaminomethyl-2-thiouridine features a uridine core modified at two positions:

  • C5: Substituted with a methylaminomethyl group (-CH₂NHCH₃)

  • C2: Replaced by a sulfur atom, forming a thiocarbonyl group (C=S)

The ribose moiety adopts a β-D-ribofuranosyl configuration with stereochemical specificity at the 2', 3', and 5' positions . X-ray crystallography of tRNA anticodon stem-loops reveals that the 2-thio modification induces a C3'-endo sugar pucker, stabilizing the anticodon loop structure .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃O₅S
Molecular Weight303.34 g/mol
IUPAC Name1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one
Zwitterionic FormPredominant at pH 7.0–7.5

Spectral Characteristics

Nuclear magnetic resonance (NMR) studies show distinct shifts for the thiocarbonyl group (δ 165–170 ppm in ¹³C NMR) and methylaminomethyl protons (δ 2.5–3.0 ppm in ¹H NMR) . Mass spectrometry fragments at m/z 303.09 ([M+H]⁺) confirm the molecular ion .

Biosynthetic Pathway

Enzymatic Cascade in Escherichia coli

The biosynthesis involves three principal stages:

  • Thiolation at C2:

    • IscS mobilizes sulfur from cysteine, generating persulfide intermediates

    • TusA-E proteins transfer sulfur to MnmA, which catalyzes 2-thiouridine formation

  • C5 Modification:

    • MnmE-MnmG complex installs aminomethyl/carboxymethylaminomethyl groups using GTP and FAD

  • Methylation:

    • Bifunctional MnmC converts cmnm⁵s²U to nm⁵s²U (oxidase domain)

    • Methyltransferase domain transfers CH₃ from SAM to form mnm⁵s²U

Table 2: Key Biosynthetic Enzymes

EnzymeFunctionOrganism
IscSCysteine desulfuraseE. coli
MnmAtRNA thiouridylaseE. coli
MnmE-MnmGAminomethyl/carboxymethylaminomethyl transferE. coli
MnmCBifunctional oxidase/methyltransferaseE. coli
MnmM (YtqB)SAM-dependent methyltransferaseB. subtilis

Gram-Positive Bacterial Variation

Bacillus subtilis utilizes MnmM instead of MnmC for the final methylation step. Structural studies show MnmM recognizes the U33-nm⁵s²U34-U35 motif in tRNAᴳˡⁿ, with a conserved SAM-binding pocket (Kᴰ ≈ 12 μM for SAM) .

Functional Roles in Translation

Codon Recognition Mechanics

The dual modification at C2 and C5 enables:

  • Restricted wobble pairing: Prevents misreading of near-cognate codons ending in G

  • Increased binding affinity: KdK_d for ribosome-A site decreases 5-fold compared to unmodified uridine

  • Frame maintenance: Reduces -1 frameshifting by >80% in E. coli lysine tRNA

Conformational Effects

Molecular dynamics simulations demonstrate:

  • 40% reduction in anticodon loop flexibility

  • 15° stabilization of the U34 glycosidic bond angle (anti → high-anti)

  • Enhanced base stacking between U33 and mnm⁵s²U34

Phenotypic Consequences of Modification Loss

Microbial Models

E. coli mutants lacking mnm⁵s²U34 exhibit:

  • Temperature-sensitive growth (42°C lethality)

  • Suppressor phenotypes in amber codon contexts

  • Increased misincorporation of lysine for asparagine (3.8-fold)

Eukaryotic Implications

In Saccharomyces cerevisiae, analogous mcm⁵s²U deficiencies lead to:

  • Oxidative stress sensitivity (50% reduced viability under 2 mM H₂O₂)

  • Premature translational termination at AGA/AGG arginine codons

  • shortened replicative lifespan (25 generations vs. 35 wild-type)

Evolutionary Conservation and Divergence

Phylogenetic Distribution

  • Prokaryotes: mnm⁵s²U in tRNAᴸʸˢ, tRNAᴳˡᵘ, tRNAᴳˡⁿ (Gram-negatives); mnm⁵s²U in tRNAᴳˡⁿ (Gram-positives)

  • Eukaryotes: mcm⁵s²U in cytoplasmic tRNAs; mnm⁵s²U in mitochondrial tRNAs

Enzyme Orthology Analysis

MnmC homologs are absent in Gram-positives and plants. Instead, radical SAM proteins (e.g., MnmM) achieve analogous methylation through divergent catalytic mechanisms .

Recent Mechanistic Insights

[4Fe-4S] Cluster Dependency

Cryo-EM structures reveal MnmA in E. coli binds a [4Fe-4S] cluster essential for thiolation. Cluster disruption (ΔiscU mutants) reduces s²U34 levels by 90%, suggesting a radical-based mechanism over persulfide transfer .

Substrate Channeling in MnmC

Single-molecule FRET studies show the oxidase and methyltransferase domains of MnmC operate sequentially without intermediate release (processivity ≈ 0.92) .

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